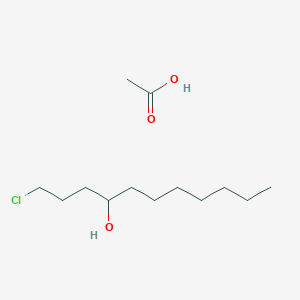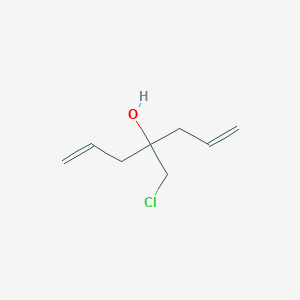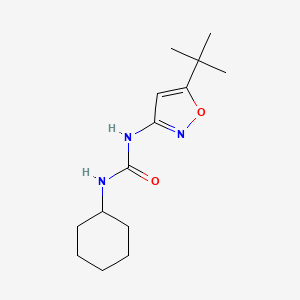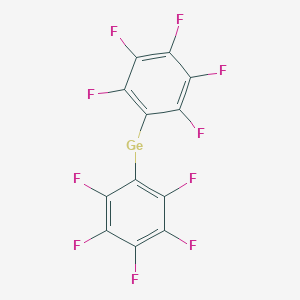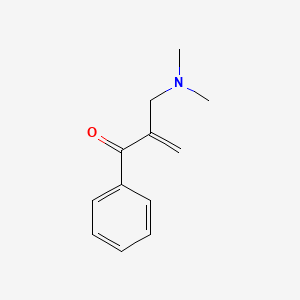
2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Méthodes De Préparation
The synthesis of 2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one typically involves the Mannich reaction, a three-component reaction that includes an amine, formaldehyde, and a compound containing an acidic proton adjacent to a carbonyl group . The reaction conditions often involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound.
Analyse Des Réactions Chimiques
2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile.
Applications De Recherche Scientifique
2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one include other enones and Mannich bases. These compounds share structural similarities but may differ in their reactivity and applications. For example:
2-(Dimethylaminomethyl)-phenyl-1-naphthylsilane: This compound has a similar structure but includes a naphthyl group instead of a phenyl group, which can affect its chemical properties and applications.
Propriétés
Numéro CAS |
57584-95-9 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C12H15NO/c1-10(9-13(2)3)12(14)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
Clé InChI |
AWGQYDRZMTZRRG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
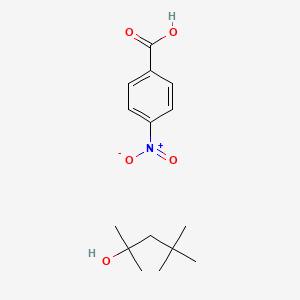
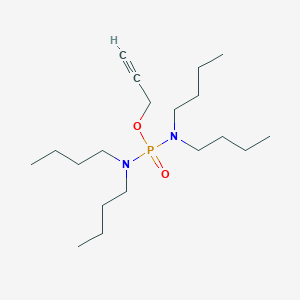
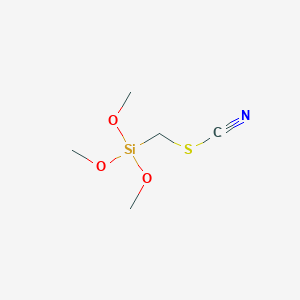
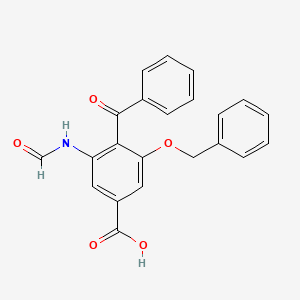
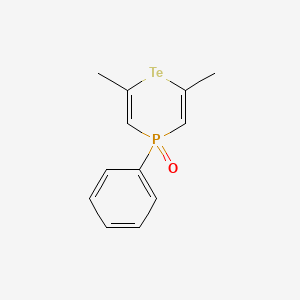


![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)
